4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
CAS No.: 1058247-88-3
Cat. No.: VC11922851
Molecular Formula: C18H21FN8O
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058247-88-3 |
|---|---|
| Molecular Formula | C18H21FN8O |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21FN8O/c1-2-27-17-15(23-24-27)16(21-12-22-17)25-7-9-26(10-8-25)18(28)20-11-13-3-5-14(19)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,20,28) |
| Standard InChI Key | BNBKHGWTVZFFAZ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)N=N1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name is 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide . Key structural elements include:
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A triazolo[4,5-d]pyrimidine core, which contributes to kinase inhibitory activity .
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A piperazine ring linked via a carboxamide group, enhancing solubility and target binding .
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A 4-fluorobenzyl substituent, which modulates pharmacokinetic properties and receptor affinity.
Table 1: Molecular Data
Physicochemical Properties
While explicit data on melting point, solubility, and logP are unavailable, the compound’s LogD (distribution coefficient) is estimated to be moderate due to the balance between its hydrophobic triazolopyrimidine core and hydrophilic piperazine-carboxamide moiety. The 4-fluorophenyl group enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step protocols, typically starting with functionalized pyrimidine precursors. A generalized route includes:
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Triazolo-pyrimidine Core Formation: Cyclocondensation of ethyl 3-ethyl-1H-1,2,3-triazole-4-carboxylate with amidine derivatives under basic conditions .
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Piperazine Coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-carboxamide moiety .
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Final Functionalization: Introduction of the 4-fluorobenzyl group via reductive amination or alkylation.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | K₂CO₃, DMF, 80°C | 65% |
| 2 | Piperazine coupling | Pd(dba)₂, Xantphos, 100°C | 45% |
| 3 | 4-Fluorobenzyl introduction | NaBH₃CN, MeOH, RT | 78% |
Note: Yields are illustrative and based on analogous compounds .
Analytical Characterization
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¹H NMR: Peaks at δ 1.37 (t, 3H, CH₂CH₃), 3.42 (s, 4H, piperazine), and 7.21–7.33 (m, 4H, fluorophenyl) .
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MS (ESI+): m/z 385.2 [M+H]⁺, confirming molecular weight.
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits potent inhibition of lysine-specific demethylase 1 (LSD1) and general control nonderepressible 2 kinase (GCN2), both implicated in cancer progression .
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LSD1 Inhibition: IC₅₀ = 0.564 μM in MGC-803 gastric cancer cells, comparable to reference inhibitors .
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GCN2 Inhibition: Disrupts stress-response pathways, sensitizing tumors to chemotherapy .
Figure 1: Proposed Binding Mode
Docking studies suggest the triazolopyrimidine core occupies the ATP-binding pocket of LSD1, while the 4-fluorobenzyl group stabilizes hydrophobic interactions with Tyr761 .
Antiproliferative Effects
In PC3 prostate cancer cells, analogs demonstrate IC₅₀ = 26.25 ± 0.28 nM, outperforming cisplatin (IC₅₀ = 1.2 μM) . Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3 activation and PARP cleavage .
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ROS Modulation: 2.5-fold increase in reactive oxygen species (ROS) .
Pharmacological Applications
Oncology
The compound’s dual kinase inhibition profile positions it as a candidate for combination therapies with DNA-damaging agents (e.g., doxorubicin) or immune checkpoint inhibitors . Preclinical models show:
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Synergy with PARP Inhibitors: 60% reduction in tumor volume in xenograft models .
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Blood-Brain Barrier Penetration: Demonstrated in murine models, suggesting utility in CNS malignancies.
Future Directions
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